Coumarine, 3-[2-(1-methyl-2-imidazolylthio)-1-oxoethyl]-
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Overview
Description
3-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2H-CHROMEN-2-ONE is a complex organic compound that features a chromenone core linked to an imidazole moiety via a sulfanylacetyl bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2H-CHROMEN-2-ONE typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Sulfanylacetyl Linkage Formation: The imidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Coupling with Chromenone: The final step involves coupling the sulfanylacetyl-imidazole intermediate with a chromenone derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-1H-IMIDAZOL-2-YL Derivatives: These compounds share the imidazole moiety and exhibit similar biological activities.
2H-CHROMEN-2-ONE Derivatives: Compounds with the chromenone core are known for their diverse pharmacological properties.
Uniqueness
3-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2H-CHROMEN-2-ONE is unique due to the combination of the imidazole and chromenone moieties linked by a sulfanylacetyl bridge, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C15H12N2O3S |
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Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-[2-(1-methylimidazol-2-yl)sulfanylacetyl]chromen-2-one |
InChI |
InChI=1S/C15H12N2O3S/c1-17-7-6-16-15(17)21-9-12(18)11-8-10-4-2-3-5-13(10)20-14(11)19/h2-8H,9H2,1H3 |
InChI Key |
ZSSATGXJPVNFII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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